2-chloro-1,4,5-trimethyl-1H-imidazole
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Overview
Description
2-chloro-1,4,5-trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chlorine atom and three methyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of ionic liquids as green catalysts, which has gained attention for its efficiency and environmentally friendly nature .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nickel Catalysts: Used in cyclization reactions.
Ionic Liquids: Employed as green catalysts for efficient synthesis.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 2,4,5-triphenyl-: Another substituted imidazole with different substituents.
1H-Imidazole, 5-chloro-1-methyl-4-nitro-: Contains a nitro group and a different substitution pattern.
Uniqueness
2-chloro-1,4,5-trimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9ClN2 |
---|---|
Molecular Weight |
144.60 g/mol |
IUPAC Name |
2-chloro-1,4,5-trimethylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-4-5(2)9(3)6(7)8-4/h1-3H3 |
InChI Key |
SQPDSQKLKVNRJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)Cl)C)C |
Origin of Product |
United States |
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